molecular formula C14H16ClNO2 B2386904 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097866-54-9

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Cat. No.: B2386904
CAS No.: 2097866-54-9
M. Wt: 265.74
InChI Key: WNOIODXAJPEOKT-UHFFFAOYSA-N
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Description

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a synthetic benzamide derivative designed for advanced research in medicinal chemistry and neuroscience. This compound integrates a benzamide scaffold, a motif prevalent in compounds investigated for central nervous system (CNS) targets . Its molecular architecture, featuring a chloro-substituted aromatic ring linked to a hydroxycyclohexenylmethyl group, is strategically engineered to modulate interactions with biological targets such as neurotransmitter receptors. The structural synergy of the amide linker and the hydroxycyclohexenyl group is characteristic of molecules explored for potential application in neurodegenerative and movement disorders, including Parkinson's disease . Researchers value this compound as a key intermediate or lead structure for developing novel therapeutic agents, studying enzyme inhibition, and probing signal transduction pathways. It serves as a crucial tool for investigating structure-activity relationships (SAR) and optimizing pharmacokinetic properties in drug discovery pipelines.

Properties

IUPAC Name

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c15-12-6-4-5-11(9-12)13(17)16-10-14(18)7-2-1-3-8-14/h2,4-7,9,18H,1,3,8,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOIODXAJPEOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohex-2-en-1-one as a Starting Material

Cyclohex-2-en-1-one serves as a versatile precursor for introducing the hydroxyl and amine functionalities. A plausible route involves:

  • Hydroxymethylation : Treating cyclohex-2-en-1-one with formaldehyde under basic conditions (e.g., Knoevenagel condensation) to form 1-hydroxycyclohex-2-ene-1-carbaldehyde.
  • Reductive Amination : Reacting the aldehyde with ammonium acetate or methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the primary amine.

Reaction Conditions :

  • Solvent: Methanol or ethanol
  • Temperature: 0–25°C
  • Catalyst: Acetic acid for pH control.

Alternative Route via Cyanohydrin Formation

  • Cyanohydrin Synthesis : Cyclohex-2-en-1-one reacts with hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) to form 1-cyano-1-hydroxycyclohex-2-ene.
  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄-mediated reduction converts the nitrile group to a primary amine.

Key Considerations :

  • Stereoselectivity: The hydroxyl and amine groups adopt cis or trans configurations depending on the reducing agent.
  • Protection: Temporary silylation of the hydroxyl group may prevent undesired side reactions during reduction.

Activation of 3-Chlorobenzoic Acid

Acid Chloride Formation

3-Chlorobenzoic acid is converted to 3-chlorobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

Procedure :

  • Reflux 3-chlorobenzoic acid in excess SOCl₂ (5 eq) at 70°C for 2–4 hours.
  • Remove excess SOCl₂ via distillation under reduced pressure.

Advantages :

  • High yields (>90%) and minimal byproducts.
  • Compatibility with moisture-sensitive amines.

Alternative Activation via Coupling Reagents

For substrates incompatible with acid chlorides, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU facilitate amide bond formation directly from the carboxylic acid.

Typical Protocol :

  • Combine 3-chlorobenzoic acid (1 eq), EDC (1.2 eq), and HOBt (1 eq) in dichloromethane (DCM).
  • Add the amine (1.1 eq) and stir at 25°C for 12–24 hours.

Amide Bond Formation

Schotten-Baumann Reaction

The acid chloride reacts with (1-hydroxycyclohex-2-en-1-yl)methylamine in a biphasic system (water/organic solvent) with a base (NaOH or NaHCO₃) to neutralize HCl.

Procedure :

  • Dissolve the amine in DCM or THF.
  • Add 3-chlorobenzoyl chloride (1.05 eq) dropwise at 0°C.
  • Stir for 1–2 hours, extract with organic solvent, and purify via column chromatography.

Yield Optimization :

  • Excess amine (1.2 eq) improves conversion.
  • Anhydrous conditions minimize hydrolysis of the acid chloride.

One-Pot Synthesis via In Situ Activation

Combining acid activation and coupling in a single step reduces intermediate isolation:

  • Add 3-chlorobenzoic acid, EDC, and HOBt to the amine in DCM.
  • Stir at 25°C until completion (monitored by TLC).

Advantages :

  • Avoids handling corrosive acid chlorides.
  • Suitable for heat-sensitive substrates.

Crystallization and Purification

Solvent Selection

The crude amide is recrystallized from ethanol, methanol, or ethyl acetate to remove unreacted starting materials and byproducts.

Example :

  • Dissolve the product in hot ethanol (15 mL per 0.05 g).
  • Cool slowly to 4°C to obtain crystalline material.

Characterization

  • 1H NMR : Confirm amide proton (δ 7.3–7.9 ppm) and cyclohexenyl protons (δ 5.5–6.2 ppm).
  • X-ray Crystallography : Resolve hydrogen bonding networks (e.g., O—H⋯O and N—H⋯O interactions) as seen in analogous hydrazone derivatives.

Challenges and Mitigation Strategies

Steric Hindrance

The cyclohexenyl group may impede amide bond formation. Solutions include:

  • Using high-boiling solvents (e.g., DMF) to enhance reactivity.
  • Prolonged reaction times (24–48 hours).

Hydroxyl Group Reactivity

The hydroxyl group may undergo acylation. Mitigation involves:

  • Temporary protection as a silyl ether (e.g., TBSCl).
  • Selective deprotection post-coupling.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the substituted benzamide with the nucleophile replacing the chloro group.

Scientific Research Applications

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamide core can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

  • Hydrogen Bonding : The hydroxycyclohexene group in the target compound is expected to form intramolecular O–H···O or N–H···O hydrogen bonds, similar to 3-chloro-N-(2-nitrophenyl)benzamide, which exhibits C–H···O interactions stabilizing its crystal lattice .
  • Planarity: Analogous benzamides, such as those in and , adopt planar or near-planar conformations in the amide region, facilitating π–π stacking. The target compound’s cyclohexene ring may introduce slight non-planarity, as seen in 3-chloro-N-cyclohexylbenzamide .
  • Halogen Interactions : Chlorine substituents in 3-chloro-N-(2-nitrophenyl)benzamide participate in weak Cl···Cl interactions (3.943 Å), while the target compound’s chloro group may engage in similar halogen bonding if crystallized .

Biological Activity

The compound 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a derivative of benzamide that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorinated aromatic ring and a hydroxycyclohexene moiety. The structural formula can be represented as follows:

C13H14ClNO\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}\text{O}

This compound's unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, in vitro assays demonstrated that this compound effectively inhibited the growth of human colorectal adenocarcinoma cells, with IC50 values comparable to established chemotherapeutic agents .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. It is believed that the compound activates caspase pathways, leading to programmed cell death. Additionally, it may interfere with cell cycle progression by inhibiting key regulatory proteins involved in cell division .

Antioxidant Properties

This compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Preliminary investigations into the antimicrobial effects of this compound reveal promising results against several bacterial strains. The compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Study 1: Antiproliferative Effects

In a controlled study, researchers treated human colorectal adenocarcinoma cells with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at concentrations above 10 µM. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Study 2: Antioxidant Activity Assessment

A separate study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed that this compound exhibited a scavenging activity of approximately 75% at a concentration of 50 µM, highlighting its potential as an antioxidant agent .

Q & A

Basic Question: What synthetic strategies are recommended for preparing 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide?

Methodological Answer:
The synthesis typically involves coupling 3-chlorobenzoyl chloride with (1-hydroxycyclohex-2-en-1-yl)methylamine under anhydrous conditions. Key steps include:

  • Amide Bond Formation : React the acid chloride with the amine in a polar aprotic solvent (e.g., dichloromethane) using pyridine as a base to neutralize HCl byproducts .
  • Protection of Hydroxy Group : If necessary, protect the hydroxyl group on the cyclohexene moiety with TIPSCl (triisopropylsilyl chloride) to prevent side reactions during synthesis .
  • Purification : Use preparative HPLC or column chromatography to isolate the product, followed by NMR and mass spectrometry for purity validation .

Basic Question: What analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the chloro-substituted benzamide core and cyclohexenylmethyl group. Look for characteristic peaks:
    • Aromatic protons (δ 7.2–8.0 ppm for the benzamide ring).
    • Hydroxycyclohexene protons (δ 1.5–2.5 ppm for cyclohexene and δ 4.5–5.5 ppm for the hydroxyl group) .
  • X-ray Crystallography : To resolve stereochemical ambiguities, single-crystal X-ray diffraction can determine the spatial arrangement of the hydroxycyclohexene and benzamide moieties .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and hydroxyl O-H stretching (~3200–3600 cm⁻¹) .

Basic Question: How can researchers screen the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Testing : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) to evaluate potency .
    • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
  • Target Identification : Employ molecular docking studies with proteins like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) to predict binding affinity, guided by structural analogs .

Advanced Question: How can synthetic yields be optimized given the steric hindrance of the cyclohexene moiety?

Methodological Answer:

  • Solvent Optimization : Test low-polarity solvents (e.g., toluene) to reduce steric crowding during amide bond formation .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate coupling reactions .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions while maintaining reactivity .
  • Alternative Amine Activation : Pre-activate the amine with HOBt (hydroxybenzotriazole) to enhance coupling efficiency .

Advanced Question: How to address contradictory bioactivity data in different assay systems?

Methodological Answer:

  • Assay Validation :
    • Replicate experiments across multiple cell lines (e.g., primary vs. immortalized cells) to rule out cell-type specificity .
    • Test compound stability under assay conditions (e.g., pH, temperature) using LC-MS to detect degradation products .
  • Impurity Analysis : Use HPLC-DAD to quantify impurities (>95% purity required for reliable bioactivity data) .
  • Pharmacokinetic Profiling : Evaluate membrane permeability (Caco-2 assays) and metabolic stability (microsomal incubation) to explain discrepancies between in vitro and in vivo results .

Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications :
    • Replace the chloro group with other halogens (e.g., F, Br) to assess electronic effects on bioactivity .
    • Modify the cyclohexene ring (e.g., saturation to cyclohexane) to study conformational flexibility .
  • Functional Group Additions : Introduce electron-withdrawing groups (e.g., nitro) to the benzamide ring to enhance electrophilic interactions .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ, logP) with biological outcomes .

Advanced Question: How to analyze degradation products under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions .
  • LC-HRMS Analysis : Identify degradation products via high-resolution mass spectrometry, focusing on:
    • Hydrolysis of the amide bond (yielding 3-chlorobenzoic acid and the cyclohexenylmethylamine fragment).
    • Oxidation of the cyclohexene double bond .
  • Stability Testing : Store the compound at 4°C, -20°C, and room temperature with desiccants to recommend optimal storage conditions .

Advanced Question: What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Crystallization Challenges :
    • Poor crystal growth due to the flexible cyclohexene ring and polar hydroxyl group .
    • Solvent inclusion issues in the lattice.
  • Mitigation Strategies :
    • Use mixed solvents (e.g., DCM/hexane) for slow evaporation to enhance crystal packing .
    • Employ the "oil-drop" method by layering a non-solvent (hexane) over a saturated DCM solution .
    • Add seed crystals from structurally similar compounds (e.g., N-cyclohexylbenzamide derivatives) to induce nucleation .

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